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Compound of Interest

Compound Name: ML218 hydrochloride

Cat. No.: B2892686 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ML218 hydrochloride, a potent and

selective T-type calcium channel inhibitor. This document consolidates key chemical and

pharmacological data, detailed experimental methodologies, and visual representations of its

mechanism of action and experimental workflows.

Core Compound Information
Identifier Value Source

Compound Name ML218 hydrochloride Multiple Sources

CAS Number (ML218 free

base)
1346233-68-8

GlpBio[1], MedKoo[2], Cayman

Chemical[3]

CAS Number (ML218

hydrochloride)
2319922-08-0 ChemBK[4]

Molecular Formula

(hydrochloride)
C₁₉H₂₇Cl₃N₂O PubChem[5], ChemBK[4]

Molecular Weight (ML218 free

base)
369.33 g/mol

MedKoo[2], Cayman

Chemical[3]

Molecular Weight

(hydrochloride)
405.79 g/mol

Tocris Bioscience[6][7],

PubChem[5]
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Pharmacological Data
ML218 is a potent and selective inhibitor of T-type calcium channels (Caᵥ3.1, Caᵥ3.2, and

Caᵥ3.3).[1][8] It exhibits no significant inhibition of L- or N-type calcium channels, or KATP and

hERG potassium channels.[8]

Parameter Value Assay Source

IC₅₀ (Caᵥ3.2) 310 nM
Patch Clamp

Electrophysiology

MedChemExpress[8],

GlpBio[1]

IC₅₀ (Caᵥ3.3) 270 nM
Patch Clamp

Electrophysiology

MedChemExpress[8],

GlpBio[1]

Signaling Pathway of ML218 in Neurons
ML218 exerts its effects by blocking T-type calcium channels, which are low-voltage activated

channels that play a crucial role in regulating neuronal excitability. In conditions such as

Parkinson's disease, abnormal burst firing in the subthalamic nucleus (STN) is a key

pathological feature. T-type calcium channels contribute to this aberrant activity. By inhibiting

these channels, ML218 reduces the calcium influx that triggers these bursts, thereby

normalizing neuronal firing patterns.
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Caption: Signaling pathway of ML218 in inhibiting neuronal burst firing.

Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp
This protocol is designed to measure the effect of ML218 on T-type calcium currents in isolated

neurons (e.g., subthalamic nucleus neurons).

Methodology:
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Cell Preparation: Isolate and culture target neurons on glass coverslips.

Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate

glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

Solutions:

External Solution (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25

NaH₂PO₄, and 10 glucose, bubbled with 95% O₂/5% CO₂.

Internal Solution (in mM): 130 Cs-methanesulfonate, 10 CsCl, 4 NaCl, 1 MgCl₂, 10

HEPES, 5 EGTA, 5 ATP-Mg, and 0.5 GTP-Na, adjusted to pH 7.3 with CsOH.

Recording Procedure:

Establish a whole-cell recording configuration.

Hold the cell at a hyperpolarized potential (e.g., -90 mV) to ensure the availability of T-type

channels.

Apply a depolarizing voltage step (e.g., to -30 mV) to elicit T-type calcium currents.

Perfuse the bath with a control solution and record baseline currents.

Apply ML218 hydrochloride at the desired concentration (e.g., 1 µM) and record the

currents again.

Wash out the drug to observe any reversal of the effect.

Data Analysis: Measure the peak amplitude of the T-type current before, during, and after

ML218 application. Calculate the percentage of inhibition.
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Caption: Workflow for in vitro electrophysiology experiment.
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In Vivo Model: Haloperidol-Induced Catalepsy in Rats
This model is used to assess the potential anti-parkinsonian effects of ML218. Haloperidol, a

dopamine D2 receptor antagonist, induces a cataleptic state in rodents, which can be reversed

by compounds with anti-parkinsonian activity.

Methodology:

Animals: Use adult male Sprague-Dawley rats.

Acclimatization: Acclimate the animals to the testing environment for at least one week

before the experiment.

Drug Administration:

Administer ML218 hydrochloride or vehicle orally (p.o.) at the desired doses (e.g., 1, 3,

10 mg/kg).

After a set time (e.g., 60 minutes), administer haloperidol (e.g., 0.5 mg/kg,

intraperitoneally, i.p.) to induce catalepsy.

Catalepsy Assessment (Bar Test):

At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes),

place the rat's forepaws on a horizontal bar raised a few centimeters from the surface.

Measure the time it takes for the rat to remove both forepaws from the bar (descent

latency). A cut-off time (e.g., 180 seconds) is typically used.

Data Analysis: Compare the descent latencies between the vehicle-treated and ML218-

treated groups. A significant reduction in descent latency in the ML218 group indicates a

reversal of catalepsy.
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Caption: Workflow for the haloperidol-induced catalepsy experiment.
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In Vitro Cell Proliferation Assay: Oral Cancer Cells
This protocol is to determine the effect of ML218 hydrochloride on the proliferation of oral

cancer cell lines.

Methodology:

Cell Culture: Culture human oral squamous carcinoma cells (e.g., Cal 27) in appropriate

media supplemented with fetal bovine serum and antibiotics.

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to

adhere overnight.

Treatment:

Replace the medium with fresh medium containing various concentrations of ML218
hydrochloride.

Include a vehicle-only control group.

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

Proliferation Assessment (MTT Assay):

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of

formazan crystals.

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate

reader.

Data Analysis: Calculate the percentage of cell viability for each concentration of ML218
hydrochloride relative to the vehicle control. Determine the IC₅₀ value if applicable.
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Caption: Workflow for the in vitro cell proliferation assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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